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acid

CAS No.: 511231-70-2

Cat. No.: B2648299

Get Quote

Reference Guide: 5-Chloroquinoline-2-
carboxylic Acid (5-Cl-QCA)
Physicochemical Profiling & Comparative Analysis[1]
Executive Summary
5-Chloroquinoline-2-carboxylic acid (also known as 5-chloroquinaldic acid) is a critical

scaffold in medicinal chemistry, particularly for the development of metallo-enzyme inhibitors

and antiproliferative agents.[1] Its structural rigidity and chelating capability (via the N-1

nitrogen and C-2 carboxylate) make it a valuable pharmacophore.[1]

This guide provides the reference melting point (MP) data required for purity assessment.

Unlike its unsubstituted parent (quinaldic acid), the 5-chloro derivative exhibits a significantly

elevated melting profile due to enhanced intermolecular halogen bonding and crystal packing

efficiency.[1][2]
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Physicochemical Reference Data
The following data serves as the primary benchmark for identifying the target compound.

Property Reference Value Condition / Notes

Melting Point (Experimental) 221 – 226 °C
Primary identification metric

[1].[1]

CAS Number 511231-70-2 Unique identifier.[1][3][4]

Molecular Formula C₁₀H₆ClNO₂
MW: 207.61 g/mol .[1][3][4][5]

[6][7]

Appearance Pale Yellow / Off-White Solid

Color intensity often correlates

with trace oxidation impurities.

[1][4]

Solubility Profile
DMSO, DMF (High); Ethanol

(Moderate); Water (Low)

Comparison: Significantly less

water-soluble than quinaldic

acid.[1][2]

Critical Note on Purity: A melting range >2°C (e.g., 221–226°C) often indicates the presence of

synthesis intermediates (e.g., 5-chloro-2-methylquinoline) or decarboxylated byproducts.[2]

High-purity analytical standards typically exhibit a sharper transition (e.g., 224–225°C).[1][2]

Comparative Analysis: Substituent Effects
To validate your sample, compare its thermal behavior against these structural analogs. If your

sample melts below 200°C, it is likely not 5-Chloroquinoline-2-carboxylic acid.[1]
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Compound Structure Melting Point (°C) Key Differentiator

5-Cl-QCA 5-Cl, 2-COOH 221 – 226
High MP due to 5-

position Cl packing.

Quinaldic Acid
2-COOH

(Unsubstituted)
156 – 158

Lower MP; Reference

standard.[1]

2-Chloroquinoline 2-Cl, H-COOH 36 – 38
Solid at RT, melts

near body temp.

5-Chloro-2-

methylquinoline
5-Cl, 2-CH3 ~70 – 72

Common precursor;

significantly lower MP.

[1]

Thermodynamic Insight: The introduction of the chlorine atom at the 5-position of the quinoline

ring significantly increases the lattice energy compared to the unsubstituted quinaldic acid

(ΔMP ≈ +65°C).[1][4] This is attributed to the lipophilic nature of the chlorine atom facilitating

tighter π-stacking interactions in the crystal lattice.[1][4]

Experimental Validation Protocol
Objective: Confirm identity and purity using a self-validating workflow.

A. Synthesis & Purification Context
The melting point is heavily dependent on the isolation method.[1][4]

Synthesis Route: Typically obtained via the oxidation of 5-chloro-2-methylquinoline using

Selenium Dioxide (SeO₂) or chemical oxidation of the corresponding aldehyde.[1]

Impurity Risk: Incomplete oxidation leads to contamination with the starting material (MP

~70°C), drastically depressing the observed melting point.[1][2][4]

B. Recommended Characterization Workflow
Do not rely on MP alone.[1][4] Use this tri-fold validation system:

Differential Scanning Calorimetry (DSC):
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Protocol: Heat 2-5 mg sample at 10°C/min under N₂ purge.

Acceptance: Sharp endotherm peaking at ~224°C. Broad peaks indicate solvates or

amorphous content.[1][4]

1H-NMR Spectroscopy (DMSO-d₆):

Look for the downfield shift of the H3/H4 protons due to the electron-withdrawing carboxyl

group.[1][4]

Diagnostic Signal: Absence of methyl singlet at ~2.7 ppm (confirms consumption of 5-

chloro-2-methylquinoline).[1]

Recrystallization (If MP < 220°C):

Solvent: Ethanol/Water (9:[1][4]1) or Glacial Acetic Acid.[1][4]

Procedure: Dissolve at reflux, hot filter to remove inorganic salts (SeO₂ residues), and cool

slowly to 4°C.

C. Validation Logic Diagram (DOT)
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Figure 1: Logic flow for validating the identity and purity of 5-Chloroquinoline-2-carboxylic
acid based on thermal and spectral data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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